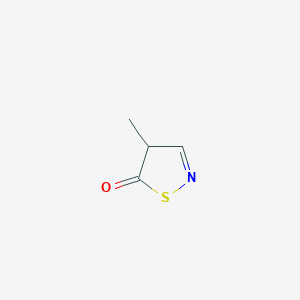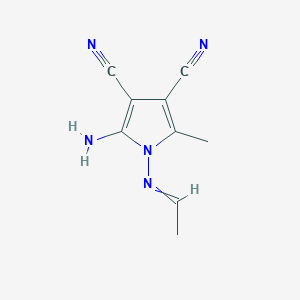![molecular formula C10H15NO B3359800 1,3,4,5,6,7,8,9-Octahydro-2H-cyclohepta[b]pyridin-2-one CAS No. 87624-30-4](/img/structure/B3359800.png)
1,3,4,5,6,7,8,9-Octahydro-2H-cyclohepta[b]pyridin-2-one
Übersicht
Beschreibung
1,3,4,5,6,7,8,9-Octahydro-2H-cyclohepta[b]pyridin-2-one, also known as quinpirole, is a chemical compound that belongs to the class of dopamine receptor agonists. It is a bicyclic amine that has been widely used in scientific research for its ability to activate dopamine receptors, particularly the D2 receptor subtype.
Wirkmechanismus
Quinpirole acts as a selective agonist of the D2 dopamine receptor subtype, which is involved in the regulation of motor function, reward, and cognition. Activation of D2 receptors by 1,3,4,5,6,7,8,9-Octahydro-2H-cyclohepta[b]pyridin-2-one leads to the inhibition of adenylyl cyclase and the reduction of cAMP levels, resulting in the modulation of intracellular signaling pathways. Quinpirole has also been shown to activate other dopamine receptor subtypes, including D3 and D4 receptors.
Biochemical and Physiological Effects:
Quinpirole has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the activation of intracellular signaling pathways. Quinpirole has been shown to increase the release of dopamine and other neurotransmitters in various brain regions, including the striatum and prefrontal cortex. It has also been shown to modulate the activity of ion channels, including voltage-gated calcium channels and potassium channels.
Vorteile Und Einschränkungen Für Laborexperimente
Quinpirole has several advantages for use in laboratory experiments, including its high selectivity for D2 dopamine receptors, its ability to penetrate the blood-brain barrier, and its well-characterized pharmacological profile. However, 1,3,4,5,6,7,8,9-Octahydro-2H-cyclohepta[b]pyridin-2-one also has some limitations, including its relatively short half-life, its potential for inducing receptor desensitization and downregulation, and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on 1,3,4,5,6,7,8,9-Octahydro-2H-cyclohepta[b]pyridin-2-one and its effects on dopamine receptors. One area of interest is the development of more selective agonists and antagonists for specific dopamine receptor subtypes, which could provide a better understanding of the roles of these receptors in various physiological and pathological conditions. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects and reduce its potential side effects. Finally, further research is needed to explore the potential clinical applications of this compound and other dopamine receptor agonists in the treatment of neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
Quinpirole has been widely used in scientific research to study the role of dopamine receptors in various physiological and pathological conditions. It has been used to investigate the effects of dopamine receptor activation on behavior, cognition, and motor function. Quinpirole has also been used in animal models of Parkinson's disease to study the mechanisms of dopamine receptor-mediated neuroprotection.
Eigenschaften
IUPAC Name |
1,3,4,5,6,7,8,9-octahydrocyclohepta[b]pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c12-10-7-6-8-4-2-1-3-5-9(8)11-10/h1-7H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFBTGBGCZWJDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)NC(=O)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30571177 | |
| Record name | 1,3,4,5,6,7,8,9-Octahydro-2H-cyclohepta[b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30571177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87624-30-4 | |
| Record name | 1,3,4,5,6,7,8,9-Octahydro-2H-cyclohepta[b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30571177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



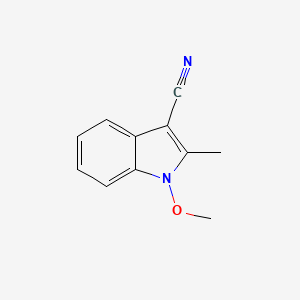
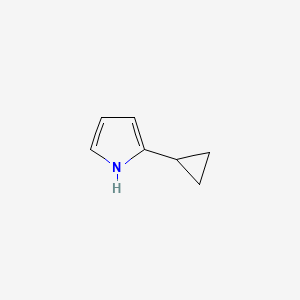
![{3-[(2-Thienylmethyl)carbamoyl]phenylboronic acid](/img/structure/B3359727.png)
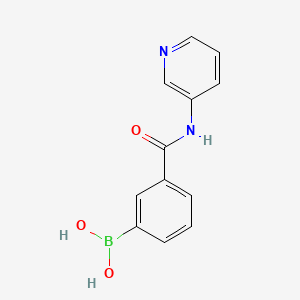

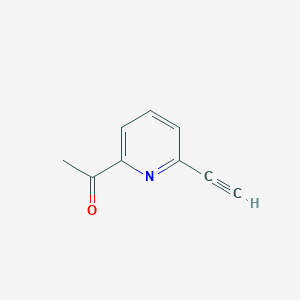



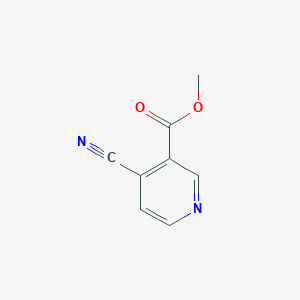
![1-Hydrazinylpyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B3359780.png)
